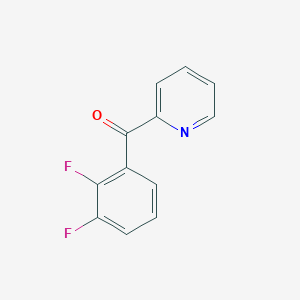

2-(2,3-Difluorobenzoyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2,3-Difluorobenzoyl)pyridine”, also known as DFP, is a chemical compound that has shown potential in various fields of research and industry. It is a yellow solid with a molecular weight of 219.19 g/mol . The IUPAC name for this compound is (2,5-difluorophenyl)(2-pyridinyl)methanone .

Synthesis Analysis

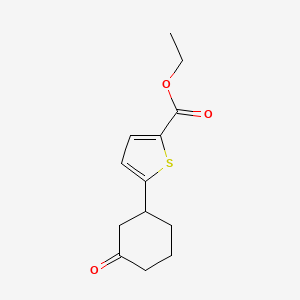

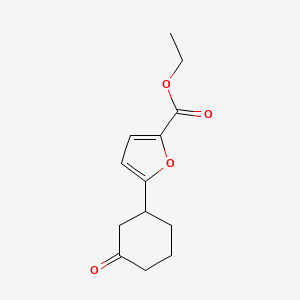

The synthesis of “2-(2,3-Difluorobenzoyl)pyridine” involves a ring cleavage methodology reaction. This process synthesizes 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular formula of “2-(2,3-Difluorobenzoyl)pyridine” is C12H7F2NO . The InChI code for this compound is 1S/C12H7F2NO/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H .

Chemical Reactions Analysis

The chemical reactions involving “2-(2,3-Difluorobenzoyl)pyridine” are complex and challenging. The compound is known to be a capricious coupling partner in transition-metal-catalysed cross-coupling reactions . The Suzuki–Miyaura cross-coupling (SMC) reaction, in particular, has been used for the synthesis and functionalization of pyridine-containing biaryls .

Physical And Chemical Properties Analysis

“2-(2,3-Difluorobenzoyl)pyridine” is a yellow solid with a molecular weight of 219.19 g/mol . The compound is known to be unstable and has poor reactivity in Suzuki–Miyaura cross-coupling reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzofuro[3,2-b]pyridine Derivatives

An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine is described, which enables the facile synthesis of 1,4-dihydrobenzofuro [3,2-b]pyridines in high yields . This suggests that “2-(2,3-Difluorobenzoyl)pyridine” could potentially be used in the synthesis of benzofuro[3,2-b]pyridine derivatives.

Bioactive Ligands and Chemosensors

Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions . They possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc. and considered as a versatile pharmacophore group . Further, several pyridine-based Schiff bases show very strong binding abilities towards the various cations and anions with unique photophysical properties which can be used in ion recognition and they are extensively used in development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Fluorinating Agent

N ´, N ´-Difluoro-2,2′-bipyridinium bis(tetrafluoroborate) 47, prepared in one pot by introducing BF3 gas into 2,2′-bipyridine 46 at 0°C followed by fluorine gas diluted with nitrogen, has been shown to be a highly reactive electrophilic fluorinating agent . This suggests that “2-(2,3-Difluorobenzoyl)pyridine” could potentially be used as a fluorinating agent in chemical reactions.

Safety and Hazards

The safety data sheet for “2-(2,3-Difluorobenzoyl)pyridine” suggests that it should be handled with personal protective equipment. It is recommended to avoid breathing vapors, mist, or gas, and to ensure adequate ventilation. All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Zukünftige Richtungen

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The challenge of coupling 2-pyridyl nucleophiles with (hetero)aryl electrophiles is an area of ongoing research .

Wirkmechanismus

Target of Action

It’s worth noting that fluorinated pyridines, in general, have been used in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

Fluorinated pyridines, however, are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Result of Action

Fluorinated pyridines have been noted for their potential as imaging agents for various biological applications .

Eigenschaften

IUPAC Name |

(2,3-difluorophenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-9-5-3-4-8(11(9)14)12(16)10-6-1-2-7-15-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZQUCBAZNWYNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C(=CC=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642015 |

Source

|

| Record name | (2,3-Difluorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Difluorobenzoyl)pyridine | |

CAS RN |

898780-15-9 |

Source

|

| Record name | (2,3-Difluorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)